Solvent green 3
Overview
Description
Mechanism of Action
Target of Action
Solvent Green 3, also known as Quinizarine Green SS (CI 61565), is an anthraquinone derivative . It is primarily used as a dye in various applications, including adding greenish coloring to cosmetics and medications . It is also used in some colored smoke formulations . The primary targets of this compound are the materials to which it imparts its color .
Mode of Action
The mode of action of this compound involves its interaction with the target materials. It is a green dye that imparts its color to materials . The dye is made by condensing either leucoquinizarin or a mixture of leucoquinizarin and quinizarin with two moles of p-toluidine in the presence of boric acid . This process results in the formation of the anthraquinone derivative, this compound .
Biochemical Pathways
As a dye, this compound does not directly interact with biochemical pathways within a biological system. Instead, its primary function is to provide color to materials. The synthesis of this compound involves chemical reactions that could be considered part of a synthetic chemical pathway .
Pharmacokinetics
Information on the pharmacokinetics of this compound, such as its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is not readily available. This is likely due to its primary use as a dye, rather than a pharmaceutical compound. It is known, however, that this compound is a black powder that is soluble in polar organic solvents, but insoluble in water .
Result of Action
The primary result of this compound’s action is the imparting of a greenish color to the materials it interacts with . This makes it useful in a variety of applications, including cosmetics, medications, and colored smoke formulations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the polarity of the solvent it is placed in . Additionally, its stability and efficacy as a dye can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that Solvent Green 3 is soluble in alcohols and hydrocarbons, including oils, fats, and waxes . It is insoluble in water , which may limit its interactions with certain biomolecules.
Cellular Effects
It is known that when inhaled, this compound clears very slowly from the lung (half-life, 280 days) . In a study on the retention of this compound in the lungs, rats were given a suspension containing the dye . The authors observed that 87% of the initial dose remained in the lungs 24 hr after exposure .
Molecular Mechanism
It is known that this compound is made by condensing either leucoquinizarin or a mixture of leucoquinizarin and quinizarin with two moles of p-toluidine in the presence of boric acid .
Temporal Effects in Laboratory Settings
It is known that this compound is poorly soluble in the lung and will accumulate with repeated exposures to high concentrations of the material .
Dosage Effects in Animal Models
It is known that the oral lethal dose for 50% of the test animals (LD 50) for rats has been reported at 3 grams per kilogram (g/kg) of body weight .
Preparation Methods
Solvent Green 3 is synthesized by condensing either leucoquinizarin or a mixture of leucoquinizarin and quinizarin with two moles of p-toluidine in the presence of boric acid . This reaction typically occurs under controlled conditions to ensure the proper formation of the dye.
Chemical Reactions Analysis
Solvent Green 3 undergoes various chemical reactions, including:
Oxidation: The anthraquinone structure can be oxidized under specific conditions, leading to the formation of different quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to its corresponding hydroquinone form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Solvent Green 3 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: this compound is used in some medications to provide a greenish color.
Industry: It is utilized in the production of colored smoke for military and civilian applications.
Comparison with Similar Compounds
Solvent Green 3 can be compared with other anthraquinone derivatives such as:
- Solvent Blue 59
- Solvent Blue 38
- Quinoline Yellow
These compounds share similar chemical structures but differ in their specific substituents and resulting properties. This compound is unique due to its specific combination of p-toluidine substituents, which impart its distinct green color and solubility characteristics .
Properties
IUPAC Name |
1,4-bis(4-methylanilino)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c1-17-7-11-19(12-8-17)29-23-15-16-24(30-20-13-9-18(2)10-14-20)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRGPOFMYCMNRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044376 | |
Record name | D & C Green No. 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [Merck Index] | |
Record name | 1,4-Bis(p-tolylamino)anthraquinone | |
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URL | https://haz-map.com/Agents/10085 | |
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Solubility |
In 2-methoxymethanol, 2 mg/mL; in ethanol 0.3 mg/mL, Soluble in 3.4 g/100 mL alcohol at 25 °C. Soluble in hydrochloric and sulfuric acid. Sparingly soluble in methanol, ethyl ether., Slightly soluble in acetone, ethyl acetate, mineral oil, oleic acid, stearic acid. Soluble in benzene, toluene. | |
Record name | D&C Green No. 6 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.45 g/mL | |
Record name | D&C Green No. 6 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark burgundy, Dark violet needles, Solid at 20 °C | |
CAS No. |
128-80-3 | |
Record name | Solvent Green 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Solvent Green 3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128803 | |
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Record name | Solvent green 3 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84207 | |
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Record name | 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- | |
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Record name | D & C Green No. 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(p-tolylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.464 | |
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Record name | D&C GREEN NO. 6 | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QP5U84YF7 | |
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Record name | D&C Green No. 6 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
218 °C | |
Record name | D&C Green No. 6 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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